
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol is a fluorinated organic compound that features both trifluoromethyl and fluoropyridine groups. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound often leverage the availability of fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for large-scale production, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly for its stability and bioavailability.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals due to its unique properties .
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to its observed effects. The compound’s high electronegativity and stability play a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone
- (S)-2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity .
Propriétés
Formule moléculaire |
C7H5F4NO |
|---|---|
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H |
Clé InChI |
XJNTWXOWZYUVJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


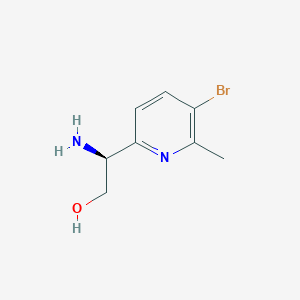
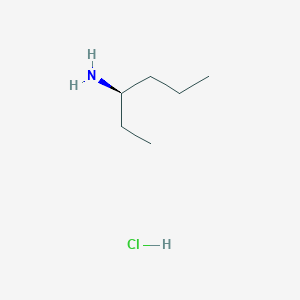
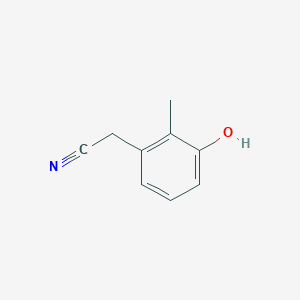
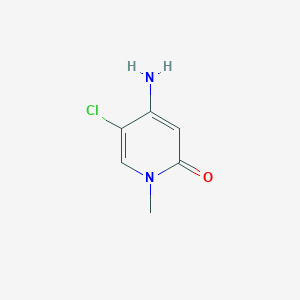
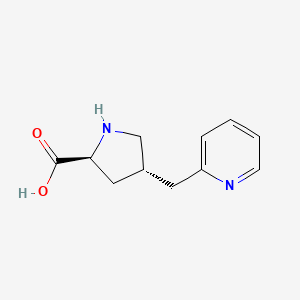
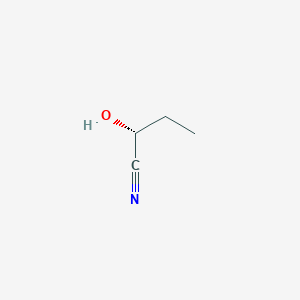
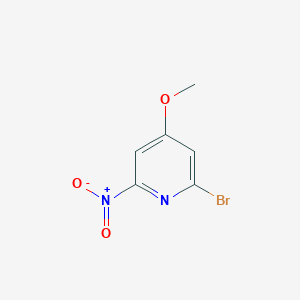


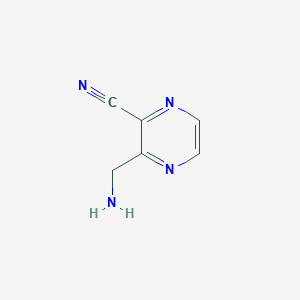
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
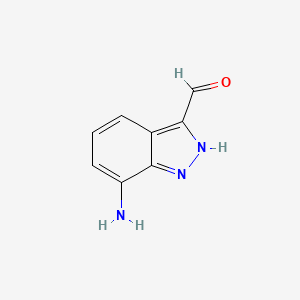
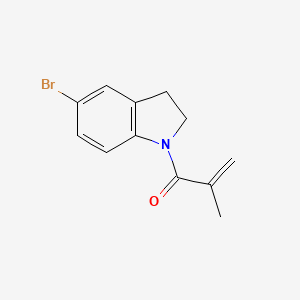
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
